molecular formula C9H13N B3046991 n,3,5-Trimethylaniline CAS No. 13342-20-6

n,3,5-Trimethylaniline

Cat. No.: B3046991
CAS No.: 13342-20-6
M. Wt: 135.21 g/mol
InChI Key: NZKFECDSBHQDCQ-UHFFFAOYSA-N
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Description

N,3,5-Trimethylaniline: is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of aniline, where the hydrogen atoms at the nitrogen and the 3rd and 5th positions of the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, the alkylation of aniline with methanol in the presence of an acid catalyst is a common industrial method .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Reagents such as bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: N,3,5-Trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: In biological research, it is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential therapeutic properties .

Industry: In the industrial sector, it is used in the production of polymers, resins, and as a curing agent for epoxy resins. It also finds applications in the manufacture of rubber chemicals and antioxidants .

Mechanism of Action

The mechanism of action of N,3,5-trimethylaniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons on the nitrogen to form bonds with electrophiles. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: N,3,5-Trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 3rd and 5th positions provides steric hindrance, affecting the compound’s chemical behavior compared to other aniline derivatives .

Properties

IUPAC Name

N,3,5-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-8(2)6-9(5-7)10-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKFECDSBHQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495224
Record name N,3,5-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13342-20-6
Record name N,3,5-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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